Cas no 1421523-17-2 (N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclopentanecarboxamide)
![N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclopentanecarboxamide structure](https://ja.kuujia.com/scimg/cas/1421523-17-2x500.png)
N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclopentanecarboxamide 化学的及び物理的性質
名前と識別子
-
- N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]CYCLOPENTANECARBOXAMIDE
- N-(1-(2-methoxyethyl)piperidin-4-yl)cyclopentanecarboxamide
- AKOS024532064
- 1421523-17-2
- F6108-0056
- Cyclopentanecarboxamide, N-[1-(2-methoxyethyl)-4-piperidinyl]-
- N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclopentanecarboxamide
-
- インチ: 1S/C14H26N2O2/c1-18-11-10-16-8-6-13(7-9-16)15-14(17)12-4-2-3-5-12/h12-13H,2-11H2,1H3,(H,15,17)
- InChIKey: CLRUEKBJBMDXII-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CCCC1)NC1CCN(CCOC)CC1
計算された属性
- せいみつぶんしりょう: 254.199428076g/mol
- どういたいしつりょう: 254.199428076g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 41.6Ų
じっけんとくせい
- 密度みつど: 1.05±0.1 g/cm3(Predicted)
- ふってん: 411.0±38.0 °C(Predicted)
- 酸性度係数(pKa): 15.56±0.20(Predicted)
N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclopentanecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6108-0056-10mg |
N-[1-(2-methoxyethyl)piperidin-4-yl]cyclopentanecarboxamide |
1421523-17-2 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6108-0056-5μmol |
N-[1-(2-methoxyethyl)piperidin-4-yl]cyclopentanecarboxamide |
1421523-17-2 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6108-0056-2mg |
N-[1-(2-methoxyethyl)piperidin-4-yl]cyclopentanecarboxamide |
1421523-17-2 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6108-0056-20mg |
N-[1-(2-methoxyethyl)piperidin-4-yl]cyclopentanecarboxamide |
1421523-17-2 | 90%+ | 20mg |
$148.5 | 2023-05-20 | |
Life Chemicals | F6108-0056-5mg |
N-[1-(2-methoxyethyl)piperidin-4-yl]cyclopentanecarboxamide |
1421523-17-2 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6108-0056-2μmol |
N-[1-(2-methoxyethyl)piperidin-4-yl]cyclopentanecarboxamide |
1421523-17-2 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6108-0056-1mg |
N-[1-(2-methoxyethyl)piperidin-4-yl]cyclopentanecarboxamide |
1421523-17-2 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6108-0056-3mg |
N-[1-(2-methoxyethyl)piperidin-4-yl]cyclopentanecarboxamide |
1421523-17-2 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6108-0056-4mg |
N-[1-(2-methoxyethyl)piperidin-4-yl]cyclopentanecarboxamide |
1421523-17-2 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6108-0056-10μmol |
N-[1-(2-methoxyethyl)piperidin-4-yl]cyclopentanecarboxamide |
1421523-17-2 | 10μmol |
$103.5 | 2023-09-09 |
N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclopentanecarboxamide 関連文献
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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6. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclopentanecarboxamideに関する追加情報
Research Brief on N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclopentanecarboxamide (CAS: 1421523-17-2)
N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclopentanecarboxamide (CAS: 1421523-17-2) is a novel chemical entity that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The presence of a piperidine ring and a cyclopentanecarboxamide moiety suggests its potential as a modulator of central nervous system (CNS) targets, particularly in the context of neurological disorders.
Recent studies have focused on elucidating the pharmacological profile of this compound, with particular emphasis on its binding affinity and selectivity towards specific receptor subtypes. Preliminary data indicate that N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclopentanecarboxamide exhibits high affinity for sigma-1 and sigma-2 receptors, which are implicated in neuroprotection, pain modulation, and cancer progression. These findings have spurred further investigation into its potential as a therapeutic agent for conditions such as neuropathic pain, neurodegenerative diseases, and certain types of cancer.
In a recent in vitro study, researchers evaluated the compound's ability to modulate sigma receptor activity in neuronal cell lines. The results demonstrated a dose-dependent inhibition of sigma-1 receptor signaling, accompanied by a reduction in pro-inflammatory cytokine release. This suggests a potential anti-inflammatory and neuroprotective role, which could be leveraged in the treatment of conditions like Alzheimer's disease and multiple sclerosis. Additionally, the compound's pharmacokinetic properties, including its blood-brain barrier permeability, were assessed, revealing favorable characteristics for CNS-targeted therapies.
Further investigations have explored the compound's potential in oncology. Preclinical models have shown that N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclopentanecarboxamide can induce apoptosis in certain cancer cell lines, particularly those overexpressing sigma-2 receptors. This effect appears to be mediated through the activation of intrinsic apoptotic pathways, making it a candidate for further development as an anti-cancer agent. Notably, the compound's selectivity for sigma-2 receptors over sigma-1 receptors in cancer cells suggests a reduced risk of off-target effects, which is a significant advantage in drug development.
Despite these promising findings, challenges remain in the development of N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclopentanecarboxamide as a therapeutic agent. Issues such as metabolic stability, potential toxicity, and formulation optimization need to be addressed in future studies. Current research efforts are focused on structural modifications to enhance the compound's efficacy and safety profile, as well as on identifying suitable drug delivery systems to maximize its therapeutic potential.
In conclusion, N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclopentanecarboxamide represents a promising candidate for further development in both neurological and oncological applications. Its unique pharmacological profile and favorable pharmacokinetic properties make it a compound of significant interest in the field of chemical biology and drug discovery. Ongoing and future studies will be critical in determining its translational potential and clinical applicability.
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